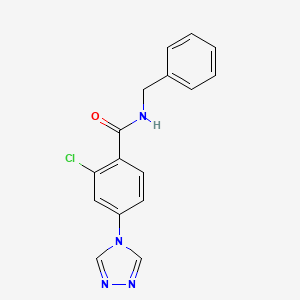![molecular formula C16H16BrNO3 B5458135 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)
4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with specific receptors in the body.
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is not yet fully understood. However, it is believed to exert its effects by modulating the activity of specific neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This results in an overall improvement in mood and a reduction in symptoms associated with various psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all associated with improved mood and reduced symptoms of depression and anxiety. Additionally, it has been shown to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide is its specificity for certain receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that it may not be suitable for use in certain animal models due to species-specific differences in receptor expression and function.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for more research on the use of this compound in human clinical trials to determine its efficacy and safety in treating various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves the reaction of 4-bromo-2-nitrobenzoic acid with 2-(2-methoxyphenoxy)ethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to interact with specific receptors in the body, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adrenergic α1 receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-4-2-3-5-15(14)21-11-10-18-16(19)12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDLKVBDPARED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458061.png)
![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)
![4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B5458066.png)
![4-[3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B5458067.png)
![3-{[5-nitro-2-(1-pyrrolidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5458070.png)
![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5458095.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5458104.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)